An In-Depth Technical Guide to the Synthesis and Characterization of 4-(phenylethynyl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol via the Sonogashira coupling reaction and outlines key analytical techniques for its characterization.
Introduction
4-(Phenylethynyl)aniline is an organic compound featuring a phenylacetylene moiety attached to an aniline ring.[1] This structure imparts unique electronic and photophysical properties, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular wires. Its synthesis is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.
Synthesis of 4-(phenylethynyl)aniline
The primary synthetic route to 4-(phenylethynyl)aniline is the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (typically 4-iodoaniline or 4-bromoaniline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure adapted from established methodologies for Sonogashira coupling reactions.
Materials:
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4-Iodoaniline
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Phenylacetylene
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Triethylamine (TEA)
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Tetrahydrofuran (THF), anhydrous
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Toluene, anhydrous
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Ethyl acetate
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Hexane
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Saturated aqueous solution of ammonium chloride (NH₄Cl)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
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Solvent and Reagent Addition: Add anhydrous tetrahydrofuran and anhydrous toluene to the flask, followed by triethylamine (2.0 eq).
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Addition of Phenylacetylene: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(phenylethynyl)aniline as a yellow to orange-yellow solid.[2]
Characterization of 4-(phenylethynyl)aniline
The structure and purity of the synthesized 4-(phenylethynyl)aniline are confirmed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| Appearance | Yellow to orange-yellow solid |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| Melting Point | 126-128 °C |
| Solubility | Soluble in organic solvents like dichloromethane and benzene; low solubility in water. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 4-(phenylethynyl)aniline.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Aromatic H | 7.53 | d | 6.8 | 2H | H on phenyl ring adjacent to C≡C |
| Aromatic H | 7.42-7.30 | m | - | 5H | H on aniline and phenyl rings |
| Aromatic H | 6.67 | d | 8.5 | 2H | H on aniline ring ortho to NH₂ |
| Amine H | 3.84 | s | - | 2H | NH₂ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C | 146.6 | C-NH₂ |
| Aromatic C | 133.0 | Aromatic CH |
| Aromatic C | 131.4 | Aromatic CH |
| Aromatic C | 128.3 | Aromatic CH |
| Aromatic C | 127.7 | Aromatic CH |
| Aromatic C | 123.9 | Quaternary C |
| Aromatic C | 114.8 | Aromatic CH |
| Aromatic C | 112.7 | Quaternary C |
| Alkynyl C | 90.1 | C≡C |
| Alkynyl C | 87.3 | C≡C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1] Key characteristic peaks for 4-(phenylethynyl)aniline are expected in the following regions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3500-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| C≡C Stretch (alkyne) | 2260-2100 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-N Stretch | 1350-1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1] For 4-(phenylethynyl)aniline, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (193.24). Common fragmentation patterns may involve the loss of small molecules or radicals from the parent ion.
| Technique | Expected m/z | Assignment |
| Electron Ionization (EI) | 193 | [M]⁺ |
| 165 | [M-C₂H₂]⁺ | |
| 139 | [M-C₄H₂N]⁺ |
Experimental Workflow and Diagrams
The synthesis of 4-(phenylethynyl)aniline via the Sonogashira coupling follows a well-defined workflow, which can be visualized as a logical progression of steps.
Caption: Synthetic workflow for 4-(phenylethynyl)aniline.
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.
Caption: Catalytic cycle of the Sonogashira coupling.
